6-Bromobenzofuran

Description

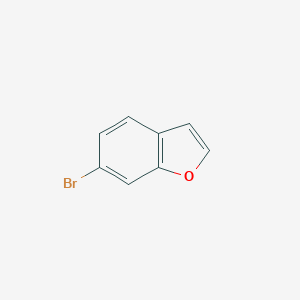

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXQYOQXGGJUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569310 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128851-73-0 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromobenzofuran CAS number and properties

An In-Depth Technical Guide to 6-Bromobenzofuran: Synthesis, Properties, and Applications for Researchers

Introduction

Benzofuran and its derivatives are cornerstone heterocyclic scaffolds ubiquitous in natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, halogenated benzofurans serve as exceptionally versatile intermediates in medicinal chemistry and materials science. This compound, in particular, is a pivotal building block, offering a strategic handle for molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development and organic synthesis. We will delve into its core properties, synthesis methodologies, chemical reactivity, and safety protocols, grounded in authoritative scientific data.

Core Identity and Physicochemical Properties

This compound is identified by the CAS Number 128851-73-0 .[4][5][6][7] Its structure consists of a benzene ring fused to a furan ring, with a bromine atom substituted at the 6-position of the bicyclic system. This specific substitution pattern makes it a valuable precursor for introducing further complexity at this position.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below for quick reference. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 128851-73-0 | [4][8][9] |

| Molecular Formula | C₈H₅BrO | [8][9][10] |

| Molecular Weight | 197.03 g/mol | [8][9] |

| Appearance | Colorless to yellow to brown liquid or solid | [4] |

| Melting Point | ~63-64 °C | [10] |

| Boiling Point | ~233.8 - 238 °C at 760 mmHg | [8][10] |

| Density | ~1.608 g/cm³ | [6][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in water | [8][10] |

| Flash Point | 95.203 °C | [8] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4][8] |

Synthesis and Mechanistic Insight

The synthesis of substituted benzofurans can be achieved through various strategies, often involving intramolecular cyclization.[11][12] A common and effective method for preparing this compound involves the acid-catalyzed cyclodehydration of a corresponding α-aryloxy ketone precursor.

Experimental Protocol: Acid-Catalyzed Cyclodehydration

This protocol describes a typical laboratory-scale synthesis adapted from established methodologies.[13] The causality for each step is explained to provide deeper insight into the reaction mechanism.

Step 1: Precursor Preparation

-

The synthesis begins with a suitable precursor, typically derived from the O-alkylation of a brominated phenol. A common starting material is 3-bromophenol.[14] The reaction of the phenoxide with an α-halo ketone or aldehyde acetal sets the stage for the crucial cyclization step.

Step 2: Cyclization Reaction

-

To a solution of the precursor (e.g., 1-(2-(3-bromophenoxy)ethoxy)benzene) (1 equivalent) in a high-boiling, non-polar solvent like toluene, add a strong dehydrating acid catalyst such as Polyphosphoric Acid (PPA) (approx. 3 equivalents).

-

Causality: PPA serves as both a strong Brønsted acid to protonate the carbonyl (or its acetal precursor), activating it for nucleophilic attack, and as a powerful dehydrating agent to drive the equilibrium towards the cyclized product by removing water.

-

-

Under an inert atmosphere (e.g., argon), heat the reaction mixture to reflux.

-

Causality: High temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) to occur. An inert atmosphere prevents unwanted side reactions, such as oxidation.

-

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it over ice water.

-

Causality: This step neutralizes the strong acid catalyst and precipitates the organic product from the aqueous phase.

-

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times.

-

Combine the organic layers, wash with saturated brine solution, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Causality: The brine wash removes residual water and inorganic salts. Anhydrous MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent.

-

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a non-polar eluent system (e.g., ethyl acetate/hexane gradient).[13]

-

Causality: Chromatography separates the desired this compound from any unreacted starting material and isomeric byproducts, such as 4-bromobenzofuran, which may also form.[13]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via acid-catalyzed cyclization.

Chemical Reactivity and Applications

The bromine atom at the 6-position is the key to this compound's utility. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a building block in drug discovery.[15]

Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.

These reactions enable the synthesis of complex molecules with diverse functionalities, many of which are explored for their therapeutic potential.[1][16][17] The benzofuran core itself is a privileged structure, and modifying it at the 6-position can fine-tune a compound's pharmacological profile.

Reactivity Pathway Diagram

Caption: Common palladium-catalyzed transformations of this compound.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum provides key structural information. For this compound in CDCl₃, characteristic signals include a doublet for the furan proton at C3 (~6.75 ppm), another for the furan proton at C2 (~7.60 ppm), and distinct signals for the aromatic protons on the benzene ring, including a singlet for the proton at C7 (~7.69 ppm).[13]

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic peaks for C-H stretching of the aromatic and furan rings, C=C stretching within the rings, and the C-O-C stretching of the furan ether linkage.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][9]

-

Pictogram: The GHS07 (Exclamation Mark) pictogram is applicable.[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][18]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, chemical-resistant gloves, and a lab coat.[18]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, accessible synthesis routes, and, most importantly, its versatile reactivity make it an invaluable intermediate for scientists in drug discovery and materials science. Understanding the principles behind its synthesis and the scope of its chemical transformations empowers researchers to design and construct novel molecules with potentially significant biological and physical properties. Adherence to strict safety protocols ensures that its potential can be explored responsibly.

References

- LookChem. (n.d.). This compound.

- ChemBK. (2024, April 9). 6-Bromo-1-benzofuran.

- PubChem. (n.d.). 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722.

- ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- Sciencemadness.org. (2011, January 22). synthesis of 6-Bromo-1-benzofuran.

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.

- YouTube. (2025, January 15). Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran.

- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.

- PubMed Central. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- ResearchGate. (2025, December 23). (PDF) Reactivity of Benzofuran Derivatives.

- ResearchGate. (2015, October 6). (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents.

- ResearchGate. (n.d.). (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.

- PubMed Central. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds.

- University of Wisconsin-Waukesha. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.

- MedCrave online. (2016, September 28). Mini review on important biological properties of benzofuran derivatives.

- ResearchGate. (2025, May 8). (PDF) Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. This compound | 128851-73-0 [sigmaaldrich.com]

- 5. This compound | 128851-73-0 [sigmaaldrich.com]

- 6. Quality Factory Supply Reliable Quality 128851-73-0 this compound with Safe Delivery [scochem.com]

- 7. scbt.com [scbt.com]

- 8. This compound|lookchem [lookchem.com]

- 9. 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. This compound | 128851-73-0 [chemicalbook.com]

- 14. Sciencemadness Discussion Board - synthesis of 6-Bromo-1-benzofuran - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. researchgate.net [researchgate.net]

- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

6-Bromobenzofuran molecular weight and formula

An In-Depth Technical Guide to 6-Bromobenzofuran: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in organic synthesis and drug discovery. We delve into its fundamental physicochemical properties, provide a detailed, validated protocol for its synthesis, and explore its spectroscopic signature. Furthermore, this document highlights the compound's significance as a versatile building block in the development of novel therapeutic agents and functional materials, grounded in its unique chemical reactivity. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, chemical biology, and materials science.

Introduction to this compound

Benzofuran is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] The introduction of a bromine atom onto this scaffold, as in this compound, creates a highly versatile chemical intermediate. The bromine atom serves as a strategic functional handle, enabling a wide range of subsequent chemical modifications, most notably through metal-catalyzed cross-coupling reactions. This capability allows for the systematic elaboration of the benzofuran core, making this compound an invaluable starting material in the synthesis of complex molecular architectures for drug discovery and materials science.[4][5][6] Its derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic agents.[1][2][7][8]

Physicochemical and Structural Properties

The identity and purity of this compound are established through its distinct physicochemical properties and spectroscopic data. These characteristics are fundamental for its use in quantitative and qualitative scientific applications.

Molecular Formula: C₈H₅BrO[9][10][11]

Molecular Weight: 197.03 g/mol [9][10][11]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 128851-73-0 | [9][10] |

| Appearance | White solid or colorless to yellow/brown liquid/solid | [4] |

| Melting Point | ~63-64 °C | [4] |

| Boiling Point | ~230-238 °C at 760 mmHg | [4][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in water | [4][9] |

| Density | ~1.608 g/cm³ | [9] |

| Hydrogen Bond Acceptor Count | 1 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

Synthesis of this compound: A Validated Protocol

The synthesis of substituted benzofurans often involves the cyclization of appropriately functionalized phenols. One common and reliable method for preparing this compound involves the reaction of a brominated phenol with an acetaldehyde equivalent, followed by an acid-catalyzed intramolecular cyclization to form the furan ring.[12][13] This process is designed to ensure regiochemical control and high yield.

Synthetic Rationale and Causality

The chosen synthetic pathway leverages a two-step process. First, an O-alkylation (Williamson ether synthesis) of a suitable bromophenol with a protected acetaldehyde, such as a bromoacetaldehyde dimethyl acetal, forms an ether intermediate. The use of a base like sodium hydroxide is critical for deprotonating the phenol to form the more nucleophilic phenoxide ion. The second step involves an acid-catalyzed cyclization. An acid like polyphosphoric acid (PPA) or sulfuric acid protonates the acetal, leading to its hydrolysis to reveal the aldehyde. This aldehyde is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the stable benzofuran ring system.

Experimental Workflow Diagram

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. This compound|lookchem [lookchem.com]

- 10. scbt.com [scbt.com]

- 11. 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 128851-73-0 [chemicalbook.com]

- 13. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

solubility of 6-Bromobenzofuran in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Bromobenzofuran in Organic Solvents

Foreword

In the landscape of pharmaceutical research and synthetic chemistry, understanding the fundamental physicochemical properties of intermediates is paramount. This compound, a key heterocyclic building block, is frequently utilized in the synthesis of bioactive molecules and complex organic materials. Its solubility profile across a range of organic solvents is a critical determinant for reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explore the causal relationships between molecular structure and solubility, empowering the reader to make informed decisions in experimental design.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound (C₈H₅BrO) is a solid at room temperature with a melting point of approximately 63-64°C and a boiling point around 234°C.[1] Its key structural features dictate its interactions with various solvents.

-

Molecular Structure: The molecule consists of a bicyclic system: a benzene ring fused to a furan ring. This aromatic system is largely non-polar.

-

Polarity and Dipole Moment: The presence of the oxygen atom in the furan ring and the bromine atom on the benzene ring introduces polarity. The oxygen atom is a hydrogen bond acceptor, though the molecule lacks hydrogen bond donors.[2] This structure results in a moderate overall polarity.

-

Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (due to the aromatic system) and dipole-dipole interactions. The potential for hydrogen bonding is limited to solvents that can act as hydrogen bond donors.

These characteristics suggest that this compound will exhibit favorable solubility in solvents of moderate polarity and will be less soluble in highly polar protic solvents like water or non-polar aliphatic hydrocarbons.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO | [1][4] |

| Molecular Weight | ~197.03 g/mol | [4] |

| Appearance | White solid / Light yellow oil | [1][2] |

| Melting Point | ~63-64 °C | [1] |

| Boiling Point | ~234 °C | [2][5] |

| Density | ~1.608 g/cm³ | [2][5] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| LogP (calculated) | ~3.2 | [2] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This axiom states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this means selecting solvents that can effectively overcome the solute-solute interactions in the crystal lattice and establish stable solute-solvent interactions.

Initial qualitative assessments indicate solubility in chloroform, dichloromethane, and ethyl acetate, which aligns with theoretical predictions.[1][2][5] However, for applications in drug development and process chemistry, precise quantitative data is essential. The following sections detail robust protocols for determining this data.

Experimental Determination of Solubility

The choice of methodology for solubility determination is a critical decision driven by the required throughput, accuracy, and available resources. A high-throughput screen is ideal for early-stage discovery to quickly rank-order solvents, while the shake-flask method provides the gold-standard thermodynamic solubility value required for late-stage development.[6][7]

Protocol 1: Equilibrium Solubility via Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[8]

Causality: The extended incubation period (24-48 hours) ensures that the system reaches true thermodynamic equilibrium, providing a highly accurate and reproducible measurement. Centrifugation is critical to separate undissolved solid without disturbing the equilibrium.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a series of 2 mL glass vials. The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Protocol 2: High-Throughput Solubility Screening (HTS)

For rapid screening of multiple solvents, a 96-well plate-based method using UV-Vis spectroscopy is highly efficient.[9] This approach provides kinetic solubility, which is invaluable for early-stage candidate selection.

Causality: This method relies on creating stock solutions in a highly soluble solvent (like DMSO) and then diluting them into the test solvents. Precipitation indicates that the solubility limit has been exceeded. A multi-wavelength UV plate reader can quantify the dissolved amount, providing a rapid assessment.[9]

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 50 mg/mL).

-

Plate Preparation: In a 96-well UV-transparent microplate, add the desired organic test solvents to different wells (e.g., 198 µL per well).

-

Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to each well. This creates a consistent, low percentage of cosolvent across all samples.[6]

-

Incubation: Seal the plate and shake for 1-2 hours at a controlled temperature.

-

Analysis: Measure the absorbance of each well using a multi-wavelength UV plate reader. The absorbance is directly proportional to the concentration of the dissolved compound.

-

Data Processing: Compare the absorbance values against a calibration curve prepared in the same solvents to determine the solubility. Wells with visible precipitation should be noted as having solubility below the tested concentration.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 1.88 | 0.1 | [Experimental Data] | [Experimental Data] |

| Toluene | 2.38 | 2.4 | [Experimental Data] | [Experimental Data] |

| Diethyl Ether | 4.34 | 2.8 | [Experimental Data] | [Experimental Data] |

| Dichloromethane (DCM) | 8.93 | 3.1 | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | 6.02 | 4.4 | [Experimental Data] | [Experimental Data] |

| Acetone | 20.7 | 5.1 | [Experimental Data] | [Experimental Data] |

| Ethanol | 24.5 | 5.2 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | 37.5 | 5.8 | [Experimental Data] | [Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | [Experimental Data] | [Experimental Data] |

| Water | 80.1 | 10.2 | Insoluble[1] | Insoluble |

This table serves as a template. Researchers should populate it with their own experimentally determined values.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1][4] It may cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[10] Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8°C).[2][11]

Conclusion

While qualitative data suggests that this compound is soluble in moderately polar aprotic solvents, this guide provides the necessary framework for researchers to obtain the precise, quantitative data essential for advanced applications. By understanding the underlying physicochemical principles and employing robust, validated experimental protocols like the shake-flask and HTS methods, scientists can confidently characterize the solubility of this important intermediate. This knowledge is critical for optimizing reaction conditions, developing efficient purification schemes, and ensuring the successful progression of drug development pipelines.

References

- 6-Bromo-1-benzofuran - ChemBK. (2024). ChemBK. [Link]

- Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). PubMed. [Link]

- This compound - LookChem. (n.d.). LookChem. [Link]

- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2002).

- Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. (2009).

- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). De Anza College. [Link]

- 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722. (n.d.). PubChem. [Link]

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2024). YouTube. [Link]

- High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul

- Solubility of Organic Compounds. (2023). University of Toronto. [Link]

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2021). Chemistry LibreTexts. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chem.ws [chem.ws]

- 4. 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 128851-73-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. This compound | 128851-73-0 [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-bromobenzofuran, a key heterocyclic compound frequently utilized in medicinal chemistry and materials science. Understanding the NMR characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Introduction

This compound is a versatile building block in organic synthesis. The benzofuran moiety is a common scaffold in a multitude of biologically active compounds and natural products. The presence and position of the bromine atom on the benzene ring offer a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable precursor in the development of novel pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following outlines a standard protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is added to the sample to serve as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Instrumentation: The spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR. Higher field strengths generally result in better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is employed to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectral data, the atoms of this compound are numbered as shown in the following diagram.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound in CDCl₃ exhibits five distinct signals in the aromatic region. The chemical shifts, multiplicities, and coupling constants are detailed in the table below, followed by an in-depth assignment of each signal.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.69 | s | - | 1H | H-7 |

| 7.60 | d | 1.6 | 1H | H-2 |

| 7.46 | d | 8.4 | 1H | H-4 |

| 7.36 | dd | 8.4, 1.2 | 1H | H-5 |

| 6.75 | d | 1.6 | 1H | H-3 |

Source: ChemicalBook, CAS No. 128851-73-0[1]

Signal Assignments:

-

H-7 (δ 7.69, s): This proton appears as a singlet, which is consistent with its position adjacent to the bromine-substituted carbon (C-6) and the ring junction carbon (C-7a). The lack of adjacent protons results in no observable coupling.

-

H-2 (δ 7.60, d, J = 1.6 Hz): This signal is a doublet due to coupling with H-3. The furan protons in benzofurans typically show a small coupling constant.

-

H-4 (δ 7.46, d, J = 8.4 Hz): This proton is a doublet due to ortho-coupling with H-5. The relatively large coupling constant is characteristic of ortho-protons on a benzene ring.

-

H-5 (δ 7.36, dd, J = 8.4, 1.2 Hz): This signal appears as a doublet of doublets. The larger coupling constant (8.4 Hz) is from the ortho-coupling with H-4, and the smaller coupling constant (1.2 Hz) is from the meta-coupling with H-7.

-

H-3 (δ 6.75, d, J = 1.6 Hz): This proton is a doublet due to coupling with H-2. It is the most upfield signal in the spectrum, which is typical for the H-3 proton in benzofurans.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts for each carbon are presented in the table below.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155.9 | C-7a |

| 145.0 | C-2 |

| 129.5 | C-3a |

| 127.3 | C-5 |

| 124.5 | C-7 |

| 116.8 | C-6 |

| 113.8 | C-4 |

| 107.0 | C-3 |

Note: The provided search results did not contain a complete, experimentally verified and assigned ¹³C NMR dataset for this compound. The data presented here is based on typical chemical shift values for substituted benzofurans and predictive software, and should be used as a reference. Experimental verification is recommended.

Signal Assignment Rationale (Predicted):

-

Quaternary Carbons: The signals for the quaternary carbons (C-3a, C-6, and C-7a) are typically weaker than those for the protonated carbons. C-7a, being attached to oxygen, is expected to be the most downfield. The carbon bearing the bromine atom (C-6) is also significantly deshielded.

-

Furan Carbons: C-2 is deshielded due to its proximity to the oxygen atom, while C-3 is generally more shielded.

-

Benzene Carbons: The chemical shifts of the benzene carbons (C-4, C-5, and C-7) are influenced by the substituents on the ring.

Conclusion

This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of this compound. The provided assignments, based on established principles of NMR spectroscopy, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Accurate interpretation of NMR data is crucial for the confirmation of molecular structure and is a fundamental aspect of chemical research and development.

References

Sources

A Technical Guide to the Safe Handling and Application of 6-Bromobenzofuran for Advanced Research

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 6-Bromobenzofuran. As a pivotal intermediate in the synthesis of complex organic molecules and a valuable fragment in drug discovery, understanding its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1][2][3] This guide moves beyond standard safety data sheets to provide a foundational understanding of the causality behind recommended safety protocols, empowering researchers to build a culture of safety and scientific excellence.

Compound Profile and Significance

This compound (CAS No: 128851-73-0) is a heterocyclic aromatic compound.[4] The benzofuran scaffold is a core structure in numerous biologically active natural products and synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial.[5][6] The presence of the bromine atom at the 6-position provides a versatile synthetic handle for further chemical elaboration, particularly in cross-coupling reactions, making it a key building block in medicinal chemistry programs.[1] For instance, it has been utilized in the fragment-based development of inhibitors for enzymes like Escherichia coli DsbA, which is critical for the virulence of many pathogenic bacteria.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 128851-73-0 | [4] |

| Molecular Formula | C₈H₅BrO | [4][7] |

| Molecular Weight | 197.03 g/mol | [4] |

| Appearance | Colorless to yellow to brown liquid or solid; Light Yellow Oil | [8][9] |

| Boiling Point | ~230-238 °C | [7][10] |

| Melting Point | ~63-64 °C | [10] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in water. | [7][10] |

| Storage Temperature | 2-8°C, Sealed in a dry place. | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A comprehensive understanding of its specific risks is the first step in a robust safety assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for this understanding.[11]

Table 2: GHS Hazard Identification for this compound

| GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] | Prevention: P261, P264, P270, P271, P280[12][13] Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317[12][13] Storage: P403+P233, P405[13] Disposal: P501[13] |

Causality of Hazards:

-

Irritation (Skin, Eyes, Respiratory): As an aromatic halide, this compound can interact with biological macromolecules and lipid membranes, leading to irritation upon contact.[4][10] Its dust or vapor can irritate the mucous membranes of the respiratory tract.[14]

-

Acute Oral Toxicity: The "Harmful if swallowed" classification indicates significant systemic effects can occur upon ingestion.[4] The exact toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution.[15]

The Hierarchy of Controls: A Framework for Safety

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, elimination or substitution may not be feasible due to its specific role in a synthetic pathway. Therefore, the focus must be on robust engineering controls, administrative policies, and appropriate PPE.

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict, well-defined Standard Operating Procedure (SOP) is critical. The following protocol is a self-validating system designed to minimize exposure at every step.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12][16] The causality is straightforward: the hood provides a physical barrier and active ventilation to capture and exhaust contaminants away from the user's breathing zone.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[17] Standard safety glasses are insufficient as they do not protect against splashes. The face shield provides a secondary barrier for the entire face.[18]

-

Hand Protection: Wear chemical-resistant nitrile gloves.[18] Double-gloving is recommended, especially for extended procedures. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected or after a maximum of 30-60 minutes.[18] The rationale is to prevent skin contact, as the compound is a known skin irritant.[4]

-

Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned. An impervious apron can be used for added protection during large-scale transfers.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or generating aerosols outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[15]

Experimental Workflow: From Bottle to Reaction

The following workflow illustrates the critical control points when handling this compound.

Caption: Step-by-step workflow for handling this compound.

Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][16] Recommended storage temperature is between 2-8°C.[7]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, amines, and reducing agents.[15][19] The rationale is to prevent potentially hazardous exothermic reactions.

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[15][16]

Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][15]

-

Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12] If skin irritation occurs, get medical advice.[13]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12] If not breathing, give artificial respiration. If symptoms persist, call a physician.[15]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[15] Seek immediate medical help.[13]

Spill and Release Management

The response to a spill depends on its scale and location.

Caption: Decision tree for emergency response to a spill or exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[12][19]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides and hydrogen bromide.[12][19]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[15][19]

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

-

Protocol:

-

Segregation: Do not mix this compound waste with other waste streams. Collect it in a dedicated, properly labeled, and sealed hazardous waste container.[20]

-

Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) must be treated as hazardous waste and placed in the same container.[14]

-

Disposal: The waste is classified as hazardous.[20] Arrange for disposal through a licensed hazardous waste disposal company. Always follow local, state, and federal regulations.[20][21]

-

Conclusion

This compound is an indispensable tool in modern chemical and pharmaceutical research. Its utility, however, is matched by its potential hazards. By adopting a safety-first mindset grounded in the principles of the hierarchy of controls, and by meticulously following the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can mitigate risks effectively. This allows for the confident and responsible use of this compound to advance the frontiers of science and drug development.

References

- The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - MDPI. [Link]

- 6-Bromo-1-benzofuran - ChemBK. [Link]

- 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem. [Link]

- Personal Protective Equipment | US EPA. [Link]

- Personal Protective Equipment for Use in Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]

- SAFETY D

- synthesis of 6-Bromo-1-benzofuran - Sciencemadness.org. [Link]

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- GHS Classification (Rev.11, 2025) Summary - PubChem. [Link]

- This compound - LookChem. [Link]

- Natural source, bioactivity and synthesis of benzofuran deriv

- Benzofuran synthesis - Organic Chemistry Portal. [Link]

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. [Link]

- Benzofuran – Knowledge and References - Taylor & Francis. [Link]

- Benzo(b)furan-3-ylacetaldehyde | C10H8O2 | CID 18351319 - PubChem - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 128851-73-0 [chemicalbook.com]

- 9. This compound CAS#: 128851-73-0 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. epa.gov [epa.gov]

- 18. pppmag.com [pppmag.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.es [fishersci.es]

- 21. pdf.benchchem.com [pdf.benchchem.com]

commercial availability and suppliers of 6-Bromobenzofuran

An In-depth Technical Guide to 6-Bromobenzofuran: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique chemical structure, featuring a bromine atom on the benzofuran scaffold, allows for a wide array of synthetic transformations, making it a valuable precursor for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its commercial availability, key suppliers, and critical considerations for procurement. Furthermore, it delves into its synthetic methodologies, chemical properties, and significant applications, particularly in the realm of drug development, offering researchers and industry professionals a comprehensive resource to support their work.

Commercial Availability and Supplier Landscape

The accessibility of high-purity this compound is critical for reproducible research and development. It is commercially available from a range of chemical suppliers, catering to different scales, from laboratory research quantities to bulk industrial manufacturing.

Key Suppliers and Procurement Strategy

A multitude of chemical vendors list this compound in their catalogs. When selecting a supplier, researchers should consider not only the price but also the purity, available analytical data (e.g., NMR, HPLC, GC-MS), lead times, and the supplier's quality management certifications (e.g., ISO 9001).

Table 1: Comparison of Leading Suppliers for this compound

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 753436 | ≥97% | 1g, 5g, 25g | Offers extensive analytical data and has a global distribution network. |

| Thermo Fisher Scientific (Alfa Aesar) | H26204 | 98% | 1g, 5g, 10g | Known for a strong portfolio of research chemicals and detailed product documentation. |

| TCI Chemicals | B2027 | >98.0% (GC) | 1g, 5g, 25g | Japanese supplier with a reputation for high-purity organic reagents. |

| Combi-Blocks | QC-1304 | 97%+ | 1g, 5g, 10g, 25g | Specializes in providing building blocks for combinatorial chemistry and drug discovery. |

| Santa Cruz Biotechnology | sc-224424 | ≥98% | 1g, 5g | Focuses on reagents for biomedical research. |

Note: Product numbers, purity, and available quantities are subject to change. It is essential to consult the supplier's website for the most current information.

Critical Considerations for Quality Assessment

For drug development applications, the purity profile of this compound is paramount. Impurities, such as isomers (e.g., 4-, 5-, or 7-bromobenzofuran) or residual starting materials from synthesis, can lead to side reactions and complicate the purification of downstream products. Therefore, it is imperative to:

-

Request a Certificate of Analysis (CoA): The CoA provides batch-specific data on purity and the analytical methods used for its determination.

-

Verify Analytical Data: Independently verify the structure and purity upon receipt using in-house analytical capabilities like ¹H NMR and LC-MS.

Synthesis and Chemical Properties

Understanding the synthesis of this compound provides insight into potential impurities and informs its reactivity in subsequent chemical transformations.

Common Synthetic Routes

The most prevalent laboratory and industrial synthesis of this compound involves the cyclization of a suitably substituted precursor. A common method is the Perkin rearrangement or related cyclization strategies starting from 2-bromo-4-methoxyphenol.

A generalized workflow for a common synthetic approach is outlined below:

Figure 2: Synthetic utility of this compound in preparing GlyT1 inhibitors.

Other Therapeutic Areas

The this compound scaffold has been incorporated into molecules with a wide range of biological activities, including:

-

Anticancer Agents: As precursors to compounds that inhibit kinases or interact with DNA.

-

Antimicrobial Agents: Serving as the foundation for novel antibiotics and antifungals.

-

Cardiovascular Drugs: Used in the synthesis of compounds targeting various receptors and enzymes in the cardiovascular system.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and materials science. A thorough understanding of its supplier landscape, chemical properties, and synthetic utility is essential for researchers and drug development professionals. The strategic use of this intermediate, particularly in modern cross-coupling reactions, continues to enable the synthesis of novel and complex molecules with promising therapeutic potential. Careful consideration of supplier quality and purity is a critical first step in ensuring the success of any research program utilizing this valuable compound.

References

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

synthesis of 6-Bromobenzofuran from 4-bromophenol

An In-Depth Technical Guide to the Synthesis of 6-Bromobenzofuran from 4-Bromophenol

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, natural products, and materials.[1][2][3] this compound, in particular, serves as a versatile building block, enabling further functionalization through cross-coupling reactions to generate complex molecular architectures.[3][4] This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, commencing from the readily available starting material, 4-bromophenol. The described two-step synthetic sequence involves an initial O-alkylation via a Williamson ether synthesis, followed by a robust, acid-catalyzed intramolecular cyclization. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a deep dive into the causality behind the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: Strategic Approach to the Benzofuran Core

The construction of the benzofuran ring system is a cornerstone of modern synthetic organic chemistry. Numerous strategies have been developed, ranging from classical condensation reactions to sophisticated transition-metal-catalyzed annulations.[5][6][7][8] For the specific synthesis of this compound from 4-bromophenol, a logical and efficient pathway is a two-stage process:

-

O-Propargylation: The nucleophilic phenolic oxygen of 4-bromophenol is alkylated with propargyl bromide. This introduces the three-carbon unit required to form the furan ring.

-

Intramolecular Cyclization: The terminal alkyne of the resulting propargyl ether is induced to cyclize onto the aromatic ring, forming the five-membered heterocyclic ring and completing the benzofuran core.

This approach is advantageous due to the commercial availability and cost-effectiveness of the starting materials, as well as the generally high efficiency of the individual transformations. This guide will detail a field-proven protocol for each of these critical steps.

Part 1: O-Propargylation of 4-Bromophenol

Principle and Mechanism: The Williamson Ether Synthesis

The first step is a classic Williamson ether synthesis, a reliable method for forming ethers via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] A base is used to deprotonate the weakly acidic phenol (pKa ≈ 10), generating a more potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide leaving group to form the desired aryl propargyl ether.

The choice of base and solvent is critical for maximizing the yield of the O-alkylated product while minimizing potential C-alkylation side reactions.[9][10] A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without being overly aggressive. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetone, are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby accelerating the Sₙ2 reaction.[9]

Detailed Experimental Protocol: Synthesis of 1-Bromo-4-(prop-2-yn-1-yloxy)benzene

Materials and Equipment:

-

4-Bromophenol

-

Propargyl bromide (80 wt. % in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone. The volume of acetone should be sufficient to create a stirrable slurry (approx. 0.2-0.4 M concentration with respect to the phenol).

-

Addition of Alkylating Agent: While stirring the mixture, add propargyl bromide (1.2 eq.) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 4-bromophenol starting material.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 1-bromo-4-(prop-2-yn-1-yloxy)benzene.

Part 2: Intramolecular Cyclization to this compound

Principle and Mechanism: Acid-Catalyzed Annulation

The second stage of the synthesis involves the intramolecular cyclization of the aryl propargyl ether intermediate. This transformation can be effectively promoted by strong acids, such as Polyphosphoric Acid (PPA).[11] The mechanism is believed to proceed via protonation of the alkyne, creating a transient vinyl cation. This highly electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The attack occurs at the ortho position relative to the ether linkage. A subsequent deprotonation-aromatization cascade yields the final benzofuran product. The bromine substituent at the para position directs the cyclization to the C5 position of the benzene ring, leading to the formation of the desired this compound regioisomer.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

1-Bromo-4-(prop-2-yn-1-yloxy)benzene

-

Polyphosphoric Acid (PPA)

-

Toluene

-

Ethyl acetate

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas (Argon or Nitrogen) line

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert argon atmosphere, add the intermediate 1-bromo-4-(prop-2-yn-1-yloxy)benzene (1.0 eq.) and dissolve it in toluene.

-

Addition of Acid: Add Polyphosphoric Acid (PPA) (approx. 3.0 eq.) to the solution. The mixture will become thick.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene) with vigorous stirring and maintain for 4-6 hours.[11]

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then carefully quench by pouring it over ice water with stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers with saturated NaHCO₃ solution until the effervescence ceases, followed by a final wash with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a low polarity eluent system (e.g., 2% ethyl acetate in hexanes) to afford pure this compound as a white solid or colorless oil.[11]

Visualization and Data Summary

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound from 4-bromophenol.

Quantitative Data and Product Characterization

| Step | Compound Name | Starting M.W. | Product M.W. | Theoretical Yield | Actual Yield (%) | Purity (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm)[11] |

| 1 | 1-Bromo-4-(prop-2-yn-1-yloxy)benzene | 173.01 | 211.05 | - | 85-95% | >95% | Expected: ~7.4 (d), ~6.8 (d), ~4.7 (d), ~2.5 (t) |

| 2 | This compound | 211.05 | 197.03 | - | 45-55% | >98% | 7.69 (s, 1H), 7.60 (d, 1H), 7.46 (d, 1H), 7.36 (dd, 1H), 6.75 (d, 1H) |

Note: Yields are representative and may vary based on reaction scale and optimization.

Safety and Handling

-

4-Bromophenol: Toxic and corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Propargyl Bromide: Highly toxic, lachrymatory, and flammable. It is often supplied as a solution in toluene to improve stability. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]

-

Polyphosphoric Acid (PPA): Highly corrosive. Reacts exothermically with water. Handle with care, avoiding moisture. Quenching should be performed slowly and behind a safety shield.

-

Solvents: Acetone and toluene are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

Conclusion

The synthesis of this compound from 4-bromophenol is a robust and accessible process for laboratory-scale production. The two-step sequence, beginning with a Williamson ether synthesis and concluding with a PPA-mediated intramolecular cyclization, provides a reliable route to this valuable synthetic intermediate. By understanding the mechanisms and critical parameters of each step, researchers can effectively and safely produce this compound, opening avenues for the development of novel compounds in the fields of medicine and material science.

References

- Yadav, G. D., & Doshi, N. S. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701-2713. [Link]

- Novák, Z., et al. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. ELTE Reader. [Link]

- Patel, H. R., & Patel, V. (2016). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research, 5(4), 45-48. [Link]

- Porta, R., et al. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 21(12), 1637. [Link]

- Bansal, R. K. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Current Pharmaceutical Research, 9(1), 1-10. [Link]

- Flynn, B. L. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts, 9(07), 0731. [Link]

- Ghosh, S., et al. (2021). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry, 45(31), 14031-14039. [Link]

- Gaspari, A., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. [Link]

- Li, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2232. [Link]

- Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and γ-Methoxy-β-ketoesters. Chemistry Letters, 52(2), 99-102. [Link]

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

- ChemBK. (2024). 6-Bromo-1-benzofuran. [Link]

- Sanna, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]

- LookChem. (n.d.). This compound. [Link]

- Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209–3212. [Link]

- van der Vorm, S., et al. (2019). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 84(15), 9326–9338. [Link]

- National Center for Biotechnology Information. (n.d.). 6-Bromo-1-benzofuran | C8H5BrO.

- Aslam, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(10), 4059. [Link]

- ResearchGate. (2018). Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes. [Link]

- Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 21156–21183. [Link]

- Fujiwara, Y., et al. (2000). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Journal of the Chinese Chemical Society, 47(4A), 807-814. [Link]

- Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. [Link]

- Kim, J., et al. (2022). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 20(11), 693. [Link]

- Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. [Link]

Sources

- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. This compound | 128851-73-0 [chemicalbook.com]

- 12. reddit.com [reddit.com]

6-Bromobenzofuran: A Technical Guide to Synthesis, Properties, and Application in Drug Development

Introduction: The Significance of the Benzofuran Scaffold and the Role of 6-Bromobenzofuran

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have demonstrated therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This compound, with the IUPAC name 6-bromo-1-benzofuran [3], is a key intermediate in the synthesis of more complex benzofuran-containing molecules. The presence of the bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of extensive compound libraries for drug discovery. This guide provides an in-depth overview of the synthesis, properties, and a key application of this compound in the development of novel therapeutics.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of this compound can be achieved through various methods, with one common approach involving an acid-catalyzed intramolecular cyclization. The following protocol is a representative example of this strategy.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Reaction Setup A solution of the starting material, 1-bromo-3-(2,2-diethoxyethoxy)benzene (compound 175 in the cited literature), is prepared in toluene under an inert argon atmosphere.[4]

Step 2: Acid-Catalyzed Cyclization Polyphosphoric acid (PPA) is added to the solution at room temperature.[4] PPA serves as a powerful dehydrating agent and a Brønsted acid catalyst, facilitating the intramolecular cyclization.[5][6] The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.[4] The elevated temperature is necessary to overcome the activation energy of the cyclization reaction.

Step 3: Workup and Purification Upon completion, the reaction is cooled to room temperature and quenched with ice water. The product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]

Step 4: Chromatographic Separation The crude product, which is a mixture of this compound and its isomer 4-bromobenzofuran, is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[4] This separation yields the desired this compound as the main product.

Causality Behind Experimental Choices

-

Polyphosphoric Acid (PPA): PPA is a viscous liquid that is a mixture of phosphoric acid and phosphorus pentoxide. Its utility in this synthesis stems from its dual role as a Brønsted acid and a dehydrating agent.[5] The acidic nature of PPA protonates the ether oxygen, making the ethoxy group a better leaving group. Its dehydrating properties drive the equilibrium towards the cyclized product by removing the water and ethanol formed during the reaction.

-

Toluene as Solvent: Toluene is a relatively non-polar aprotic solvent with a high boiling point, which is suitable for reactions that require heating to reflux. Its inert nature prevents it from participating in the reaction.

-

Inert Atmosphere: The use of an argon atmosphere is a standard practice in many organic syntheses to prevent potential side reactions with oxygen or moisture in the air, which could lead to the degradation of reagents or products.

Caption: Synthetic workflow for this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 6-bromo-1-benzofuran | [3] |

| CAS Number | 128851-73-0 | [7] |

| Molecular Formula | C₈H₅BrO | [7] |

| Molecular Weight | 197.03 g/mol | [3] |

| Appearance | Colorless to yellow to brown liquid or solid | [8] |

| Boiling Point | 233.8 °C at 760 mmHg | [7] |

| Density | 1.608 g/cm³ | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [7] |

| Storage | Sealed in dry, 2-8°C | [8] |

Application in Drug Development: A Scaffold for DsbA Inhibitors

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. A notable example is its use in the fragment-based development of inhibitors for the bacterial enzyme DsbA.[9]

DsbA: A Key Target for Anti-Virulence Therapies

DsbA is a thiol-disulfide oxidoreductase enzyme found in the periplasm of Gram-negative bacteria.[3] It plays a critical role in the correct folding of virulence factors, such as toxins and adhesins, by catalyzing the formation of disulfide bonds.[10] Bacteria lacking a functional DsbA often exhibit reduced virulence, making DsbA an attractive target for the development of novel anti-virulence drugs.[10] These drugs would not kill the bacteria directly but would disarm them, potentially reducing the selective pressure for the development of antibiotic resistance.[10]

From this compound to DsbA Inhibitors

In a fragment-based drug discovery campaign, a derivative of this compound, 2-(this compound-3-yl)acetic acid, was identified as a hit compound that binds to the hydrophobic groove of E. coli DsbA, adjacent to its catalytic disulfide bond.[11][12] The 6-bromo position of the benzofuran scaffold serves as a crucial point for chemical elaboration to improve the binding affinity and inhibitory activity of the initial fragment. Through various chemical modifications at this position, researchers can explore the structure-activity relationship and optimize the compound into a potent DsbA inhibitor.[9]

Caption: The DsbA functional cycle and its inhibition.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in drug discovery and development. Its straightforward synthesis and the strategic placement of the bromine atom provide a robust platform for the creation of diverse molecular architectures. The successful application of a this compound derivative in the development of DsbA inhibitors highlights the potential of this scaffold in addressing the pressing challenge of antimicrobial resistance. As a key intermediate, this compound will undoubtedly continue to play a significant role in the synthesis of novel therapeutic agents.

References

- LookChem. This compound. [Link]

- ChemBK. 6-Bromo-1-benzofuran. [Link]

- PubChem. 6-Bromo-1-benzofuran. [Link]

- Wikipedia. DsbA. [Link]